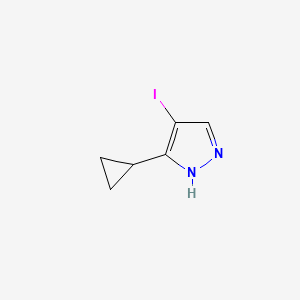

3-Cyclopropyl-4-iodo-2H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic and structural properties have established them as privileged scaffolds in a multitude of chemical disciplines.

The pyrazole ring is an aromatic system, a key feature that underpins its stability and reactivity. nih.govyoutube.com It consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. One nitrogen atom is pyrrole-like, meaning its lone pair of electrons participates in the aromatic sextet, rendering it acidic. nih.gov The other nitrogen is pyridine-like, with its lone pair in an sp² hybrid orbital, making it basic. nih.gov This amphoteric nature, possessing both acidic and basic sites, is a defining characteristic of N-unsubstituted pyrazoles. nih.govresearchgate.net The aromaticity of the pyrazole ring also influences its reactivity in substitution reactions, with position 4 being particularly susceptible to electrophilic attack. researchgate.net

Substituted pyrazoles are invaluable building blocks in organic synthesis, serving as precursors for more complex heterocyclic systems. nih.govscirp.orgscirp.org Their functionalization allows for the tuning of electronic and steric properties, making them adaptable for various applications, including the synthesis of pharmaceuticals and agrochemicals. scirp.orglifechemicals.com The ability to introduce a wide array of substituents onto the pyrazole core has led to the development of a vast library of compounds with diverse biological activities. scirp.orglifechemicals.comnih.gov Many commercially successful drugs and insecticides contain the pyrazole motif, highlighting its importance in applied chemistry. lifechemicals.com Furthermore, pyrazole derivatives are utilized as ligands in transition metal-catalyzed reactions and in the development of advanced materials. lifechemicals.com

Rationale for Research on 3-Cyclopropyl-4-iodo-2H-pyrazole

The specific substitution pattern of this compound presents a compelling case for its investigation, combining the unique attributes of a cyclopropyl (B3062369) group with the synthetic versatility of an iodine substituent.

The cyclopropyl group, the smallest carbocycle, is a fascinating and increasingly utilized fragment in medicinal chemistry and molecular design. acs.orgresearchgate.netrsc.org Its defining feature is significant ring strain, which imparts unusual bonding characteristics. rsc.org The C-C bonds have enhanced p-character, resembling a double bond, while the C-H bonds are shorter and stronger than in other alkanes. acs.orgrsc.org

The incorporation of a cyclopropyl ring can profoundly influence a molecule's properties. It can enhance biological potency, improve metabolic stability, increase brain permeability, and reduce off-target effects. acs.org The rigid, three-dimensional nature of the cyclopropyl group also serves as a conformational constraint, which can be advantageous in designing molecules with specific binding affinities. acs.org In the context of this compound, the cyclopropyl moiety introduces a unique steric and electronic profile that can be exploited in drug discovery and materials science.

The presence of an iodine atom at the 4-position of the pyrazole ring is of significant strategic value for synthetic chemists. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various chemical transformations. This reactivity is particularly valuable in modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Iodinated pyrazoles serve as versatile intermediates, allowing for the introduction of a wide range of functional groups at a specific position on the heterocyclic core. nih.gov This modular approach is highly desirable in the synthesis of complex molecules, as it enables the systematic exploration of structure-activity relationships. researchgate.net The ability to selectively functionalize the pyrazole ring via its iodo-derivative underscores the importance of compounds like this compound as key building blocks in synthetic organic chemistry. nih.govresearchgate.net

Data Tables

Table 1: Properties of Pyrazole

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂ | nih.gov |

| Molar Mass | 68.079 g·mol⁻¹ | wikipedia.org |

| Melting Point | 66 to 70 °C | wikipedia.org |

| Boiling Point | 186 to 188 °C | wikipedia.org |

| Basicity (pKb) | 11.5 | wikipedia.org |

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1341758-26-6 | sigmaaldrich.com |

| Molecular Formula | C₆H₇IN₂ | sigmaaldrich.com |

| IUPAC Name | 5-cyclopropyl-4-iodo-1H-pyrazole | sigmaaldrich.com |

| InChI Key | VPRBOUPCQZBZAW-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRBOUPCQZBZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 4 Iodo 2h Pyrazole

Retrosynthetic Analysis and Key Disconnections for Target Compound Synthesis

A retrosynthetic analysis of the target molecule, 3-cyclopropyl-4-iodo-2H-pyrazole, reveals several logical disconnections to identify potential starting materials and synthetic routes. The primary bond formations to consider are those that construct the pyrazole (B372694) ring and the carbon-iodine bond.

Route A: Pyrazole Ring Formation followed by Iodination

This is a common and often straightforward approach. The C-I bond at the 4-position is disconnected first, leading to the precursor 3-cyclopropyl-1H-pyrazole. This intermediate can then be synthesized through established methods for pyrazole formation.

Disconnection 1 (C4-I bond): This suggests an electrophilic iodination of a pre-formed 3-cyclopropyl-1H-pyrazole. This is a favorable disconnection as methods for the regioselective halogenation of pyrazoles are known. researchgate.net

Disconnection 2 (Pyrazole ring): The 3-cyclopropyl-1H-pyrazole can be further disconnected through two primary routes for pyrazole synthesis:

(a) Cyclocondensation: Breaking the N1-C5 and N2-C3 bonds leads to a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydrazine (B178648). name-reaction.comjk-sci.com In this case, the required precursor would be a cyclopropyl-substituted 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione (B49227). prepchem.comprepchem.com

(b) [3+2] Cycloaddition: Breaking the C3-C4 and N2-C3 bonds suggests a [3+2] cycloaddition between a cyclopropyl-containing alkyne (a C2 component) and a diazo compound (a C1N2 component), such as diazomethane (B1218177). wikipedia.org Cyclopropylacetylene (B33242) would be a key starting material for this route. wikipedia.orgorgsyn.org

Route B: Pyrazole Ring Formation with Pre-existing Iodine

An alternative strategy involves constructing the pyrazole ring from precursors that already contain the iodine atom at the appropriate position. This can be advantageous if the iodination of the final pyrazole ring proves to be low-yielding or non-selective.

Disconnection (Pyrazole ring with iodine): This would involve, for example, the reaction of an α-iodo-1,3-dicarbonyl compound with hydrazine. However, the synthesis and stability of such precursors can be challenging.

Based on the availability of starting materials and the reliability of the reactions, Route A, involving the initial synthesis of 3-cyclopropyl-1H-pyrazole followed by iodination, is often the more practical approach.

Construction of the Pyrazole Ring System with Pre-Existing Substituents

The formation of the pyrazole ring is the cornerstone of the synthesis. The following sections detail the primary methods for constructing the 3-cyclopropylpyrazole core.

Cyclocondensation Reactions for Pyrazole Ring Formation

Cyclocondensation reactions are among the most classical and widely used methods for synthesizing pyrazoles. These reactions involve the condensation of a binucleophilic reagent, typically hydrazine or its derivatives, with a 1,3-dielectrophilic species.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. name-reaction.comwikipedia.orgwikipedia.orgslideshare.net

To synthesize 3-cyclopropyl-1H-pyrazole via this method, a suitable 1,3-dicarbonyl precursor bearing a cyclopropyl (B3062369) group is required. A practical starting material is 1-cyclopropyl-1,3-butanedione. This diketone can be prepared through the Claisen condensation of cyclopropyl methyl ketone with an acylating agent like ethyl acetate (B1210297) in the presence of a strong base such as sodium ethoxide. prepchem.comprepchem.com

The subsequent reaction of 1-cyclopropyl-1,3-butanedione with hydrazine hydrate (B1144303), typically in an acidic medium, leads to the formation of the pyrazole ring. The reaction proceeds through the formation of an initial imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Table 1: Key Reactions in the Knorr Synthesis of 3-Cyclopropyl-1H-pyrazole

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cyclopropyl methyl ketone, Ethyl acetate | Sodium ethoxide, Ethanol, Heat | 1-Cyclopropyl-1,3-butanedione |

| 2 | 1-Cyclopropyl-1,3-butanedione, Hydrazine hydrate | Acid catalyst (e.g., HCl), Heat | 3-Cyclopropyl-1H-pyrazole |

This method is generally high-yielding and utilizes readily available starting materials. A potential challenge is the regioselectivity when using substituted hydrazines, though for the synthesis of the 2H-pyrazole, unsubstituted hydrazine is used.

Following the formation of 3-cyclopropyl-1H-pyrazole, a regioselective iodination at the C4 position is required. This can be achieved using an electrophilic iodinating agent. A common and effective method involves the use of iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netnih.gov This approach has been shown to be highly regioselective for the 4-position of the pyrazole ring. nih.gov

An alternative cyclocondensation approach involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds. These reactions typically proceed through a Michael addition of the hydrazine, followed by cyclization and oxidation to form the pyrazole.

For the synthesis of this compound, a potential precursor would be a cyclopropyl-substituted α,β-unsaturated ketone or aldehyde. For example, 1-cyclopropylprop-2-en-1-one (B1606317) could react with hydrazine to form a pyrazoline intermediate, which would then be oxidized to 3-cyclopropyl-1H-pyrazole. Subsequent iodination would yield the final product.

Enaminones, which are related to α,β-unsaturated carbonyl compounds, can also serve as precursors for pyrazole synthesis. They can be prepared by the condensation of 1,3-dicarbonyl compounds with amines or their derivatives. The reaction of these enaminones with hydrazine provides a route to substituted pyrazoles.

[3+2] Cycloaddition Approaches

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles.

The reaction of a diazo compound (as the 1,3-dipole) with an alkyne or a suitably substituted alkene (as the dipolarophile) can lead to the formation of a pyrazole ring. wikipedia.orgresearchgate.net

To synthesize 3-cyclopropyl-1H-pyrazole using this method, a key starting material is cyclopropylacetylene. wikipedia.orgorgsyn.orggoogle.comwipo.int This alkyne can be prepared through various methods, including the dehydrohalogenation of a dihaloalkane derived from cyclopropyl methyl ketone. wikipedia.org

The cycloaddition of diazomethane to cyclopropylacetylene would then form the pyrazole ring. This reaction often proceeds with good regioselectivity, placing the cyclopropyl group at the 3-position of the resulting pyrazole. The reaction can be carried out by generating diazomethane in situ or by using a solution of diazomethane.

Table 2: [3+2] Cycloaddition for the Synthesis of 3-Cyclopropyl-1H-pyrazole

| Reactants | Reagents/Conditions | Product |

| Cyclopropylacetylene, Diazomethane | Ethereal solution, Room temperature | 3-Cyclopropyl-1H-pyrazole |

As with the cyclocondensation route, the resulting 3-cyclopropyl-1H-pyrazole would then undergo regioselective iodination at the C4 position to yield the final product, this compound. nih.gov

Ring-Forming Reactions from Propargyl Alcohol Derivatives and Hydrazines

The reaction between propargyl alcohol derivatives and hydrazines provides a classical and effective route to the pyrazole ring. pharmaguideline.com In its basic form, hydrazine reacts with propargyl aldehyde to yield pyrazole. pharmaguideline.com More advanced, one-pot procedures have been developed to create substituted pyrazoles from propargyl alcohols. researchgate.netresearchgate.net

One such efficient method involves an acid-catalyzed transformation of unprotected propargylic alcohols. researchgate.net This reaction proceeds through a sequential iodo-intercepted Meyer-Schuster rearrangement to form an α-iodo enone or enal intermediate in situ. This intermediate then undergoes cyclocondensation with hydrazine hydrate (NH₂NH₂·H₂O), followed by the elimination of iodine, to afford the pyrazole derivative. researchgate.netresearchgate.net This one-pot method is noted for its high yields, operational simplicity, and tolerance for a wide range of substrates. researchgate.net

Alternatively, propargyl alcohols can be converted to propargyl hydrazides, which then cyclize to form pyrazoles. nih.gov This transformation can be catalyzed by acids like scandium(III) triflate (Sc(OTf)₃) or lanthanum(III) triflate (La(OTf)₃). The resulting propargyl hydrazides can be converted to either N-H or N-tosyl pyrazoles depending on the subsequent treatment with a base or an acid. nih.gov

Electrophilic Cyclization of α,β-Alkynic Hydrazones

A highly effective strategy for synthesizing pyrazoles, including those already halogenated at the C-4 position, is the electrophilic cyclization of α,β-alkynic hydrazones. acs.org These hydrazone precursors are readily prepared through the condensation of hydrazines with propargyl aldehydes or ketones. acs.orgacs.org

In a key variation of this method, the treatment of α,β-alkynic hydrazones with molecular iodine (I₂) in the presence of a base like sodium bicarbonate triggers an electrophilic iodocyclization. acs.org This process directly yields 4-iodopyrazoles in good to high yields. acs.org The reaction is versatile, accommodating a wide array of hydrazones with aliphatic, aromatic, and even heteroaromatic or ferrocenyl groups, including those with both electron-donating and electron-withdrawing substituents. acs.org

Another approach utilizes copper(I) iodide (CuI) to mediate the electrophilic cyclization. When α,β-alkynic hydrazones are treated with CuI and triethylamine (B128534) in refluxing acetonitrile (B52724), they smoothly cyclize to give pyrazole derivatives in good to excellent yields. acs.orgnih.govmetu.edu.tr This method is also broadly applicable and its operational simplicity makes it attractive for creating libraries of pyrazole compounds. acs.org

| Starting Material | Reagents | Key Feature | Product |

| α,β-Alkynic Hydrazone | I₂, NaHCO₃ | Direct iodination at C-4 | 4-Iodopyrazole (B32481) acs.org |

| α,β-Alkynic Hydrazone | CuI, Et₃N, MeCN | General pyrazole synthesis | Pyrazole Derivative acs.org |

Strategies for the Introduction of the Iodine Substituent

The introduction of an iodine atom onto the pyrazole ring is a critical step in the synthesis of the target compound. This is typically achieved through direct electrophilic iodination of a pre-formed pyrazole precursor.

Direct Electrophilic Iodination of Pyrazole Precursors

Direct iodination relies on the inherent nucleophilicity of the pyrazole ring, which allows it to react with an electrophilic iodine source. Various iodinating agents and conditions have been developed to achieve this transformation efficiently and with high regioselectivity.

Regioselectivity Considerations at the C-4 Position of the Pyrazole Nucleus

The pyrazole ring is an electron-rich heterocycle, but the electron density is not uniform. The combined electron-withdrawing effect of the two nitrogen atoms reduces the charge density at the C-3 and C-5 positions, making the C-4 position the most electron-rich and thus the most susceptible to electrophilic attack. pharmaguideline.comnih.gov Consequently, electrophilic substitution reactions, including iodination, occur preferentially at the C-4 position. pharmaguideline.comnih.gov

Standard methods for the direct iodination of pyrazoles often employ elemental iodine (I₂) under oxidative conditions or use reagents like N-iodosuccinimide (NIS). nih.gov A particularly effective system for achieving highly regioselective C-4 iodination is the use of I₂ in the presence of ceric ammonium nitrate (CAN) as a mild oxidant. nih.govrsc.org This method has been shown to exclusively introduce iodine at the C-4 position of 1-aryl-3-CF₃-pyrazoles, leaving the C-5 position untouched. nih.gov In contrast, C-5 iodination can be achieved under different conditions, such as by generating a lithium pyrazolide intermediate which is then trapped with iodine. nih.govrsc.org The inherent electronic properties of the pyrazole nucleus strongly direct incoming electrophiles like iodine to the C-4 position, making it the kinetically favored product in electrophilic substitution reactions. beilstein-journals.org

Influence of Pyrazole N-Protecting Groups on Iodination Selectivity

While the C-4 position is intrinsically the most reactive site for electrophilic substitution, the nature of the substituent on the pyrazole nitrogen (N-1) can influence the reaction's outcome and the stability of the pyrazole ring under the reaction conditions. The use of protecting groups is often necessary to prevent side reactions or to modulate reactivity during synthesis. umich.edu

For electrophilic halogenation, the reaction will typically occur at the C-4 position if it is unsubstituted. researchgate.net The presence of a protecting group on the nitrogen, such as an aryl, ethoxyethyl (EtOEt), tert-butoxycarbonyl (Boc), or tetrahydropyranyl (THP) group, generally does not alter this inherent regioselectivity for C-4 iodination. nih.govumich.edursc.org However, the protecting group must be stable to the iodination conditions. For instance, the Boc group has been found to be less stable during certain reactions compared to the EtOEt group. umich.edu

Exploration of Specific Reagents and Reaction Conditions (e.g., N-iodosuccinimide, I₂/HIO₃)

Direct iodination of the pyrazole ring is a common and effective strategy. The C-4 position of the pyrazole ring is generally susceptible to electrophilic substitution.

N -Iodosuccinimide (NIS): As a mild and efficient iodinating agent, N-iodosuccinimide is frequently used for the iodination of a wide range of aromatic and heterocyclic compounds. organic-chemistry.orgsioc-journal.cn The reactivity of NIS can be significantly enhanced by the presence of an acid catalyst. organic-chemistry.orgresearchgate.net For pyrazole substrates, the reaction is often carried out in a suitable solvent like acetonitrile or trifluoroacetic acid. nih.govcommonorganicchemistry.com The acid activates NIS, generating a more potent electrophilic iodine species that readily attacks the electron-rich C-4 position of the pyrazole ring. researchgate.net The choice of acid and solvent is crucial for optimizing the reaction conditions and achieving high yields. organic-chemistry.orgnih.gov For instance, trifluoroacetic acid has been used as a catalyst for the regioselective iodination of substituted aromatics with NIS, offering excellent yields under mild conditions. organic-chemistry.org

Iodine/Iodic Acid (I₂/HIO₃): The combination of molecular iodine (I₂) and a strong oxidizing agent like iodic acid (HIO₃) provides a powerful system for electrophilic iodination. iaea.org In this system, iodic acid oxidizes molecular iodine to generate a highly electrophilic iodine species, which then iodinates the pyrazole ring. This method is particularly effective for pyrazoles containing either electron-donating or electron-accepting substituents. researchgate.net The reaction typically proceeds by first substituting the C-4 position. iaea.orgresearchgate.net The reaction conditions, such as solvent and temperature, must be carefully controlled to ensure regioselectivity and prevent side reactions.

Table 1: Comparison of Iodination Reagents for Pyrazoles

| Reagent System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Acetonitrile or AcOH/TFA, sometimes heated. nih.govcommonorganicchemistry.com | Mild conditions, high regioselectivity for C-4, commercially available. organic-chemistry.orgsioc-journal.cn | May require an acid catalyst for deactivated pyrazoles. researchgate.net |

| Iodine/Iodic Acid (I₂/HIO₃) | Aqueous or mixed-phase medium, often with acid. iaea.orgresearchgate.net | Strong iodinating agent, effective for a range of substituted pyrazoles. iaea.orgresearchgate.net | Can lead to over-iodination if not controlled; strongly acidic conditions. |

Halogen Exchange Reactions for C-I Bond Formation (e.g., Bromine-Iodine Exchange)

An alternative route to the C-I bond is through a halogen exchange reaction, most notably the Finkelstein reaction. manac-inc.co.jpmanac-inc.co.jp This method involves converting a more readily available 4-bromo or 4-chloropyrazole into the desired 4-iodopyrazole. The reaction is a nucleophilic substitution where an iodide ion (typically from sodium iodide or potassium iodide) displaces a bromide or chloride ion. manac-inc.co.jp

This transformation is usually carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile, which helps to solubilize the alkali iodide while precipitating the less soluble sodium or potassium bromide/chloride, thereby driving the reaction to completion. manac-inc.co.jp For aromatic or heteroaromatic systems like pyrazole, this nucleophilic substitution is facilitated if the ring is activated by electron-withdrawing groups. manac-inc.co.jp However, metal-catalyzed versions of this exchange can also be employed under different conditions.

Electrochemical Approaches for Halogenated Pyrazoles

Electrosynthesis offers a green and reagent-efficient alternative for the halogenation of pyrazoles. researchgate.net In the electrochemical iodination of pyrazole, a solution containing the pyrazole substrate and an iodide salt (like potassium or sodium iodide) is subjected to constant-current electrolysis in an undivided cell. researchgate.netresearchgate.net

At the anode, the iodide ions are oxidized to generate molecular iodine (I₂) in situ. This electrochemically generated iodine then acts as the electrophile, reacting with the pyrazole at the C-4 position. researchgate.net The efficiency and yield of 4-iodopyrazole are influenced by several experimental parameters.

Table 2: Effect of Conditions on Electrochemical Iodination of Pyrazole

| Parameter | Change | Effect on Yield of 4-Iodopyrazole | Reference |

|---|---|---|---|

| Current Density | Increase | Can decrease yield if side reactions are promoted. | researchgate.net |

| Temperature | Increase from 30 to 50 °C | Can decrease yield due to disproportionation of intermediates. | researchgate.net |

| Base (e.g., NaHCO₃) | Addition | Significantly increases yield by neutralizing HI produced. | researchgate.net |

| Concentration of KI | Increase | Generally increases the yield up to an optimal point. | researchgate.net |

This method avoids the use of hazardous chemical oxidants and allows for precise control over the reaction. researchgate.net

Methodologies for the Introduction of the Cyclopropyl Substituent

The cyclopropyl group can be introduced either by building the pyrazole ring from a cyclopropyl-containing starting material or by attaching the cyclopropyl group to a pre-existing pyrazole ring.

Incorporation of Cyclopropyl-Bearing Precursors in Pyrazole Ring Construction

One of the most direct methods for synthesizing 3-cyclopropylpyrazoles is to use a starting material that already possesses the cyclopropyl moiety. A common strategy involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.

Specifically, a cyclopropyl-substituted β-diketone or an α,β-unsaturated ketone bearing a cyclopropyl group can react with hydrazine (or a substituted hydrazine) to form the pyrazole ring. For example, the reaction of a cyclopropyl vinyl ketone with hydrazine would yield 3-cyclopropylpyrazole after tautomerization of the initial pyrazoline intermediate. This approach firmly establishes the position of the cyclopropyl group at C-3 of the pyrazole core.

Cyclopropylation Reactions of Pyrazoles (e.g., Hydrofunctionalization of Cyclopropenes)

Attaching a cyclopropyl group to an already formed pyrazole ring is a more modern, late-stage functionalization approach. One such advanced method is the hydrofunctionalization of cyclopropenes. nih.gov Copper-catalyzed hydroamination represents a powerful strategy for the enantioselective coupling of pyrazoles with cyclopropenes. nih.gov

In this reaction, a copper-amido catalyst, formed from a copper source and the pyrazole, adds across the double bond of a cyclopropene (B1174273) molecule. nih.gov This is followed by a protodemetalation step that releases the N-cyclopropylated pyrazole product. nih.gov This method is highly atom-economical and allows for the creation of chiral cyclopropyl pyrazoles with high levels of stereocontrol, although for the synthesis of this compound, subsequent C-alkylation would be required if N-alkylation occurs first. nih.gov

Multi-Component Reaction (MCR) Strategies for Assembling the Target Structure

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. mdpi.comrsc.org While a specific MCR for this compound is not explicitly detailed in the provided context, general MCR strategies for pyrazole synthesis can be adapted.

For instance, a four-component reaction could theoretically be designed using a cyclopropyl-containing aldehyde, a source of hydrazine (like hydrazine hydrate), a β-ketoester, and an iodinating agent in a one-pot process. mdpi.com Many known MCRs for pyrazoles, such as those producing pyrano[2,3-c]pyrazoles, involve the reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine. mdpi.com By substituting the aldehyde with a cyclopropyl-functionalized one and integrating an iodination step, a convergent route to the target structure or a close derivative could be envisioned. Molecular iodine itself has been shown to be an effective catalyst for certain MCRs leading to fused pyrazole systems. rsc.org

Considerations for Stereoselective Synthesis of Cyclopropyl-Substituted Pyrazoles

One promising approach is the use of chiral catalysts in cyclopropanation reactions. For instance, transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts has been demonstrated to produce spiro[cyclopropane-1,3′-indolin]-2′-ones with high diastereoselectivity. rsc.org This methodology, which utilizes a safe alternative to diazo compounds, could potentially be adapted for the synthesis of chiral cyclopropyl pyrazoles.

Organocatalysis also offers powerful tools for stereoselective synthesis. A diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones has been achieved through a Michael/alkylation cascade reaction of 4-arylidenepyrazol-5-ones with diethyl 2-bromomalonate, catalyzed by a cinchona alkaloid-derived catalyst. tandfonline.com This reaction proceeds with good to excellent diastereoselectivities and enantiomeric excesses.

Furthermore, copper-catalyzed hydroamination has been shown to be effective for the enantioselective addition of pyrazoles to cyclopropenes, yielding chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. acs.org Although this method directly installs the cyclopropyl group on a nitrogen atom of the pyrazole ring, the principles of using a chiral copper catalyst to control the stereochemistry of the cyclopropane (B1198618) introduction are relevant.

A summary of representative stereoselective methods for related cyclopropyl pyrazoles is presented in the table below.

| Method | Catalyst/Reagent | Substrates | Key Features |

| Organocatalytic Cyclopropanation | (DHQ)2AQN | 4-Arylidenepyrazol-5-ones, Diethyl 2-bromomalonate | Diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones. tandfonline.com |

| Copper-Catalyzed Hydroamination | Copper catalyst with chiral ligand | Pyrazoles, Cyclopropenes | Enantioselective synthesis of chiral N-cyclopropyl pyrazoles. acs.org |

| Metal-Free Cyclopropanation | Tosylhydrazone salts | 3-Methyleneindolin-2-ones | Diastereoselective synthesis of spirocyclopropanes. rsc.org |

These methodologies underscore the potential for achieving stereocontrol in the synthesis of cyclopropyl-containing pyrazoles. The choice of method would depend on the desired stereochemistry and the specific precursors available for the synthesis of this compound.

Process Optimization and Scale-Up Methodologies for Efficient Production

The efficient production of this compound on a larger scale necessitates the development of robust and optimized synthetic processes. Key considerations for process optimization include reaction conditions, catalyst selection and loading, solvent choice, and purification methods to ensure high yield, purity, and cost-effectiveness.

Continuous flow chemistry has emerged as a powerful technology for the scale-up of chemical processes, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. mit.edursc.orgmdpi.com The synthesis of functionalized pyrazoles has been successfully demonstrated in continuous flow systems. For instance, a rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines has been developed, which allows for the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures. mit.edu This approach could be adapted for the large-scale synthesis of this compound, potentially telescoping multiple reaction steps and minimizing manual handling.

The halogenation of organic compounds, a key step in the synthesis of the target molecule, can also be performed efficiently and safely in continuous flow reactors. rsc.org This is particularly relevant for reactions involving highly reactive and potentially hazardous reagents.

For the synthesis of pyrazoles from sulfonylhydrazines and diketones, a heterogeneous and reusable polyoxomolybdate-based iron catalyst has been shown to be effective. tandfonline.com The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, which is highly desirable for industrial-scale production. The reaction can be scaled up to the gram-scale with minimal loss of catalytic activity. tandfonline.com

A patent for the continuous preparation of 1-methyl-4-iodopyrazole highlights key aspects of industrial production. mdpi.com This process involves the reaction of 1-methylpyrazole (B151067) with iodine as the iodinating agent and an oxidant. The method emphasizes pH control during workup and crystallization to obtain the final product with high yield and purity, suitable for industrial production. mdpi.com

The table below summarizes key considerations for the process optimization and scale-up of this compound synthesis.

| Parameter | Batch Process Considerations | Continuous Flow Considerations |

| Reaction Temperature | Precise control to minimize side reactions. | Excellent heat transfer allows for higher temperatures, potentially accelerating reactions. |

| Mixing | Can be challenging on a large scale. | Efficient mixing is inherent to the system. |

| Safety | Handling of hazardous reagents and intermediates at large scale can be risky. | Smaller reactor volumes enhance safety, especially with hazardous materials. mit.edu |

| Catalyst | Homogeneous catalysts may be difficult to remove. Heterogeneous catalysts are preferred for ease of separation. tandfonline.com | Packed-bed reactors with solid-supported catalysts can be used for continuous operation. |

| Workup and Purification | Batch extractions and chromatography can be time-consuming and generate significant waste. | In-line purification techniques can be integrated into the flow system. |

| Scalability | Scaling up can be non-linear and require significant process redesign. | Scaling out by running multiple reactors in parallel is often more straightforward. |

By carefully considering these factors and leveraging modern synthetic technologies like continuous flow chemistry and heterogeneous catalysis, the production of this compound can be made more efficient, safer, and economically viable for commercial applications.

Chemical Reactivity and Transformation Pathways of 3 Cyclopropyl 4 Iodo 2h Pyrazole

Transformations Involving the Iodine Moiety

The carbon-iodine bond in 3-cyclopropyl-4-iodo-2H-pyrazole is the primary site of its chemical reactivity, enabling a variety of transformations. The high reactivity of the C-I bond, particularly in comparison to C-Br or C-Cl bonds, makes it an excellent substrate for metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse functional groups at the 4-position of the pyrazole (B372694) ring.

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. For this compound, these reactions are pivotal for elaborating the molecular framework.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. organic-chemistry.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position.

The general conditions for Suzuki-Miyaura coupling involve a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, a phosphine (B1218219) ligand, and a base in a suitable solvent system. organic-chemistry.orgnih.gov The choice of ligand is critical and can significantly influence the reaction's efficiency. For instance, bulky and electron-rich phosphine ligands like XPhos have proven effective for coupling challenging substrates, including less reactive aryl chlorides. nih.gov The reaction is compatible with a variety of functional groups such as esters, ketones, aldehydes, and nitriles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst System | Base | Solvent | Temperature | Coupling Partner | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂, XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 °C | Arylboronic acids | Effective for various aryl halides. nih.govnih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | EtOH/H₂O | 100 °C (MW) | Arylboronic acids | Used for coupling with 7-iodo-pyrazolo[4,3-c]pyridines. nih.gov |

| Pd(OAc)₂ | NaOtBu | Not specified | Mild | Arylboronic acids | Active system for aryl chlorides and bromides. nih.gov |

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is instrumental for synthesizing arylalkynes and conjugated enynes. libretexts.org For this compound, Sonogashira coupling provides a direct route to introduce alkynyl substituents at the 4-position.

The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. libretexts.orgnih.gov The reactivity of the halide partner generally follows the order I > Br > Cl > OTf. wikipedia.org This high reactivity of the C-I bond makes this compound an excellent substrate for this transformation. researchgate.net

Table 2: Sonogashira Coupling Reaction Components

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | Forms copper acetylide | CuI wikipedia.org |

| Base | Neutralizes HX byproduct and deprotonates the alkyne | Et₂NH, Et₃N, piperidine (B6355638) wikipedia.orglibretexts.org |

| Substrates | Reactants | This compound, terminal alkynes |

The Negishi coupling is a transition metal-catalyzed reaction that forms C-C bonds by coupling an organic halide or triflate with an organozinc compound. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium or nickel complexes are typically used as catalysts. wikipedia.orgorganic-chemistry.org For this compound, Negishi coupling offers a pathway to introduce a wide variety of organic groups, including alkyl, alkenyl, and aryl moieties, at the 4-position.

The reaction is compatible with a range of functional groups. nih.gov Recent advancements have led to the development of highly active catalysts that allow the reaction to proceed under mild conditions with low catalyst loadings. organic-chemistry.org The use of N-heterocyclic carbene (NHC) palladium complexes has shown particular promise in this regard. organic-chemistry.orgresearchgate.net

Table 3: Catalysts and Conditions for Negishi Coupling

| Catalyst | Ligand | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pd₂(dba)₃ | PCyp₃ | THF/NMP | 80 °C | Effective for primary alkyl halides and tosylates. nih.gov |

| Acenaphthoimidazolylidene Pd complexes | - | Dioxane | Room Temp | High activity for a wide range of (hetero)aryl halides. organic-chemistry.org |

| Ni(PPh₃)₄ or Ni(acac)₂ | PPh₃ | Not specified | Not specified | Used in early examples of Negishi coupling. wikipedia.org |

Beyond Suzuki, Sonogashira, and Negishi couplings, other transition metal-catalyzed reactions can also be employed to functionalize this compound.

The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by palladium. youtube.com This method is known for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback.

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org For this compound, this would lead to the formation of 4-alkenyl-3-cyclopropyl-2H-pyrazoles. The reaction has been successfully applied to pyrazole systems. researchgate.net

Table 4: Overview of Stille and Heck Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | Tolerant of many functional groups; toxic reagents. youtube.com |

| Heck Reaction | Alkene (R'-CH=CH₂) | Forms a C-C bond with an alkene; typically trans selective. organic-chemistry.org |

While metal-catalyzed cross-coupling reactions are powerful, they are not without challenges. Two common side reactions are dehalogenation (hydrodehalogenation) and homocoupling.

Dehalogenation is the replacement of the halogen atom with a hydrogen atom, leading to the formation of the corresponding unsubstituted pyrazole. This can occur through various mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture. Systems using (IPr)Pd(allyl)Cl as a catalyst have been shown to be active for the catalytic dehalogenation of aryl chlorides. nih.gov

Homocoupling refers to the coupling of two molecules of the same starting material. In the context of Suzuki-Miyaura coupling, this can involve the coupling of two molecules of the organoboron compound or two molecules of the halide. The homocoupling of terminal alkynes is a significant side reaction in Sonogashira couplings, especially under aerobic conditions. researchgate.net The propensity of cyclopropylboronic acid to undergo protodeboronation, a process that can lead to side reactions, makes it unstable for long-term storage and often requires using it in excess. nih.gov Slow-release strategies have been developed to mitigate the degradation of boronic acids and reduce side reactions. researchgate.net

Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to minimize these undesired pathways and maximize the yield of the desired cross-coupled product.

Halogen-Metal Exchange Reactions for Functional Group Introduction

Halogen-metal exchange is a powerful technique for converting organic halides into organometallic reagents, which can then be reacted with various electrophiles to introduce new functional groups. wikipedia.org In the case of this compound, the iodine atom at the C-4 position is susceptible to exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium. This reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate a lithiated pyrazole intermediate. tcnj.edu

The resulting organolithium species is a potent nucleophile and can react with a wide array of electrophiles. This allows for the introduction of various substituents at the C-4 position of the pyrazole ring. The general transformation is depicted below:

Reaction with aldehydes or ketones: Forms secondary or tertiary alcohols, respectively.

Reaction with carbon dioxide: Yields a carboxylic acid after acidic workup.

Reaction with alkyl halides: Introduces new alkyl groups.

This method's utility is underscored by its chemoselectivity; the exchange occurs preferentially at the iodo-substituted carbon without disturbing other functional groups on the molecule, provided the reaction conditions are carefully controlled. tcnj.edu The rate of halogen-metal exchange is generally faster for iodides compared to bromides or chlorides. princeton.edu

| Starting Material | Reagents | Electrophile | Product |

| This compound | 1. n-BuLi, THF, -78°C | 2. Benzaldehyde | (3-Cyclopropyl-2H-pyrazol-4-yl)(phenyl)methanol |

| This compound | 1. t-BuLi, THF, -78°C | 2. CO₂ then H⁺ | 3-Cyclopropyl-2H-pyrazole-4-carboxylic acid |

| This compound | 1. n-BuLi, THF, -78°C | 2. CH₃I | 3-Cyclopropyl-4-methyl-2H-pyrazole |

Reactivity in Iodoarene Activation Processes

The carbon-iodine bond in this compound can be activated by transition metal catalysts, most notably palladium, to participate in a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura coupling , where the iodo-pyrazole is coupled with an organoboron compound (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating new carbon-carbon bonds, enabling the synthesis of complex molecules.

Another important transformation is the Sonogashira cross-coupling reaction , which involves the coupling of the iodo-pyrazole with a terminal alkyne. umich.edu This reaction, also catalyzed by palladium and typically requiring a copper co-catalyst, is a reliable method for introducing alkynyl groups onto the pyrazole ring.

The reactivity of the iodoarene in these processes is influenced by the electronic properties of the pyrazole ring and the steric bulk of the adjacent cyclopropyl (B3062369) group. The N-H proton of the pyrazole can be protected prior to the cross-coupling reaction to prevent potential side reactions. umich.edu

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-3-cyclopropyl-2H-pyrazole |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 3-Cyclopropyl-4-(phenylethynyl)-2H-pyrazole |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-3-cyclopropyl-2H-pyrazole |

Reactions of the Cyclopropyl Group

Ring-Opening Reactions and Subsequent Derivatization

The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups. nih.gov In the context of donor-acceptor cyclopropanes, the presence of both an electron-donating group and an electron-withdrawing group facilitates ring cleavage. nih.gov In this compound, the cyclopropyl ring is attached to the pyrazole, which can influence its reactivity.

Reactivity of the Pyrazole Heterocycle

Electrophilic Substitution Reactions on the Pyrazole Ring (at positions other than C-4)

The pyrazole ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is influenced by the two nitrogen atoms, which are deactivating. nih.govmdpi.com Generally, electrophilic attack occurs preferentially at the C-4 position. nih.govmdpi.com Since this position is already substituted with an iodine atom in the title compound, further electrophilic substitution would be directed to other available positions, primarily the C-5 position.

The outcome of such reactions is also dependent on the nature of the substituent on the pyrazole nitrogen. In the case of an N-unsubstituted pyrazole, the reaction can be complex. The basic sp2-hybridized nitrogen at the N-2 position can react with electrophiles. nih.gov

For a targeted electrophilic substitution at C-5, protection of the pyrazole nitrogen is often necessary. The directing effects of the existing cyclopropyl and iodo substituents would also play a role in the regioselectivity of the substitution. The electron-donating nature of the cyclopropyl group and the electron-withdrawing, yet sterically bulky, nature of the iodine atom would influence the electron density and accessibility of the C-5 position.

N-Alkylation and N-Acylation of the Pyrazole Nitrogen Atoms

The presence of two nitrogen atoms in the pyrazole ring of this compound allows for functionalization through N-alkylation and N-acylation reactions. These transformations are crucial for modifying the compound's properties and for its incorporation into more complex molecular architectures.

N-Alkylation

The N-alkylation of pyrazoles is a well-established process, typically achieved by deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkylating agent like an alkyl halide. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles such as this compound, the reaction can result in a mixture of two regioisomers, with the alkyl group attached to either the N1 or N2 position. The regioselectivity is often governed by steric effects; the bulky cyclopropyl group at the C3 position is expected to sterically hinder the adjacent N2 atom, thereby favoring alkylation at the N1 position. mdpi.comsemanticscholar.org

A direct and pertinent example is the N-alkylation of 4-iodopyrazole (B32481) with allyl bromide, which proceeds in the presence of aqueous sodium hydroxide (B78521) in acetone (B3395972) to yield 1-allyl-4-iodo-1H-pyrazole. nih.gov More advanced methods, such as a copper-catalyzed metallaphotoredox approach, enable the N-alkylation of various N-nucleophiles with a broad range of alkyl bromides, including the direct N-cyclopropylation using bromocyclopropane (B120050) at room temperature. princeton.edu Another effective method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which avoids the need for strong bases or high temperatures. mdpi.comsemanticscholar.org

N-Acylation

While the direct N-acylation of 4-iodopyrazoles is less commonly reported, synthetic routes to 1-acyl-4-iodo-1H-pyrazoles have been developed. One notable method involves the room temperature dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles using iodine monochloride (ICl) and a mild base like lithium carbonate. nih.gov This process provides a selective pathway to 1-acyl-4-iodopyrazoles, which are valuable intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions. nih.gov The C-I bond in these products is generally more reactive in oxidative addition steps than corresponding C-Br bonds. nih.gov

The table below summarizes representative conditions for the N-alkylation and a synthetic route for N-acylated iodopyrazoles based on analogous systems.

| Transformation | Starting Material Analogue | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | 4-Iodopyrazole | Allyl bromide, 20% NaOH (aq), Acetone, rt, 1 h | 1-Allyl-4-iodo-1H-pyrazole | Not specified | nih.gov |

| N-Alkylation | 4-Chloropyrazole | Phenethyl trichloroacetimidate, Camphorsulfonic acid (CSA), 1,2-DCE, 80 °C, 4 h | 1-Phenethyl-4-chloro-1H-pyrazole | 77% | mdpi.comsemanticscholar.org |

| N-Acylation (via Dehydration/Iodination) | 1-Acetyl-5-hydroxy-3,5-diphenyl-4,5-dihydro-1H-pyrazole | ICl (3 equiv), Li2CO3 (2 equiv), CH2Cl2, rt | 1-Acetyl-4-iodo-3,5-diphenyl-1H-pyrazole | 95% | nih.gov |

Oxidative and Reductive Transformations of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and is generally stable to oxidative and reductive conditions. However, the substituents on the ring, particularly the iodo group, can undergo specific transformations.

Oxidative Transformations

Direct oxidation of the pyrazole ring itself is uncommon without its destruction. However, oxidative reactions can target the substituents. A key oxidative reaction for 4-iodopyrazoles is nitrodeiodination, where the iodine atom is replaced by a nitro group. ingentaconnect.com This transformation can be achieved using reagents like silica-sulfuric acid under nitrating conditions. ingentaconnect.com In some cases, oxidation can affect other parts of the molecule, such as the oxidation of an N-amino group on a pyrazole to form a 1,2,3-triazine. researchgate.net A more destructive oxidative process is ozonolysis, which has been shown to cleave the pyrazole ring, converting it into amide derivatives. mdpi.com

Reductive Transformations

Exploration of Cascade and Domino Reactions Incorporating this compound

Cascade and domino reactions are powerful tools in organic synthesis that allow for the construction of complex molecules in a single operation, enhancing efficiency and atom economy. 20.210.105 The pyrazole scaffold is a versatile participant in such reactions, and a molecule like this compound offers multiple reactive sites for designing such sequences.

Although specific cascade reactions starting with this compound are not extensively documented, several examples with related pyrazole derivatives highlight the potential pathways.

Multicomponent Domino Reactions: Domino reactions involving pyrazol-5-amines and arylglyoxals have been used to selectively synthesize fused pyrazolo[3,4-b]pyridines. acs.org Notably, pyrazole derivatives with a C3-cyclopropyl group have been shown to be effective substrates in these transformations. acs.org Another three-component reaction between a pyrazole-4-carbaldehyde, an aminopyrazole, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) regioselectively produces pyrazolo[3,4-b]pyridone systems. nuph.edu.ua These examples suggest that a suitably functionalized derivative of this compound could be employed in similar multicomponent strategies to build complex heterocyclic systems.

Cycloaddition Cascades: A novel synthesis of spirocyclopropylpyrazole derivatives has been developed through a cascade reaction involving the [3+2] dipolar cycloaddition of an azomethine imine (generated in situ from a pyrazolidinone) with an alkylidenecyclopropane. researchgate.net This demonstrates the utility of the pyrazole core in cycloaddition-based cascades to create spirocyclic systems.

Domino Reactions for Functionalized Pyrazoles: A domino reaction between the Bestmann–Ohira reagent and α,β-unsaturated aldehydes provides a rapid and efficient route to densely functionalized vinylpyrazoles. rsc.org This highlights how pyrazole precursors can be generated through domino processes that involve both homologation and cycloaddition steps.

Spectroscopic and Structural Characterization of 3 Cyclopropyl 4 Iodo 2h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Cyclopropyl-4-iodo-2H-pyrazole by mapping the chemical environments of its proton and carbon atoms.

The 1H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the pyrazole (B372694) ring proton, the cyclopropyl (B3062369) protons, and the N-H proton.

Pyrazole Ring Proton (C5-H): A single proton is attached to the pyrazole ring at position 5. This proton is expected to appear as a singlet in the aromatic region of the spectrum. For the related compound, 4-iodo-1H-pyrazole, the protons at the 3 and 5 positions appear as a singlet at approximately 7.6 ppm. mdpi.com The presence of the cyclopropyl group at position 3 in the target molecule would likely influence the chemical shift of the C5-H proton.

Cyclopropyl Protons: The cyclopropyl group contains a single methine proton (CH) and two pairs of diastereotopic methylene (B1212753) protons (CH₂). This would result in complex multiplets in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. The methine proton would likely appear as a multiplet due to coupling with the adjacent methylene protons. The four methylene protons would also present as complex multiplets.

N-H Proton: The proton attached to the nitrogen atom of the pyrazole ring (N-H) is expected to be a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a study of 4-halogenated pyrazoles, the N-H proton resonance was observed as a very broad signal significantly downfield, around 13 ppm. mdpi.com

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | Variable (e.g., ~13.0) | Broad Singlet |

| C5-H | ~7.5 - 7.7 | Singlet |

| Cyclopropyl CH | ~1.7 - 2.0 | Multiplet |

Note: Data is predicted based on analogous structures and general chemical shift principles.

13C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For this compound, six distinct carbon signals are anticipated.

Pyrazole Ring Carbons: Three carbons constitute the pyrazole ring. The carbon bearing the iodine (C4) is expected to have a significantly shifted signal, typically to a higher field (lower ppm value) due to the heavy atom effect of iodine. The C3 carbon, attached to the cyclopropyl group, and the C5 carbon would appear in the typical aromatic/heteroaromatic region. For comparison, in 4-iodopyrazole (B32481), the C4 signal appears around 57.8 ppm, while the C3 and C5 signals are around 139.5 ppm.

Cyclopropyl Carbons: The cyclopropyl group will show two signals: one for the methine carbon (CH) and one for the two equivalent methylene carbons (CH₂), both in the highly shielded (upfield) region of the spectrum.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~150 - 155 |

| C4 | ~55 - 60 |

| C5 | ~135 - 140 |

| Cyclopropyl CH | ~10 - 15 |

Note: Data is predicted based on analogous structures and established substituent effects.

To unambiguously assign the 1H and 13C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine and methylene protons within the cyclopropyl ring, confirming its integrity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (C5-H, cyclopropyl CH, and cyclopropyl CH₂) to its corresponding carbon atom (C5, cyclopropyl CH, and cyclopropyl CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the cyclopropyl substituent and the pyrazole ring. Key expected correlations would include the cyclopropyl methine proton to the C3 and C4 carbons of the pyrazole ring, and the C5-H proton to the C3 and C4 carbons. These correlations would confirm the substitution pattern of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Key expected absorption bands for this compound include:

N-H Stretching: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ for the N-H bond of the pyrazole ring. In solid-state spectra of related 4-iodopyrazoles, this vibration appears as a complex band around 3110-3235 cm⁻¹ due to hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching (for the C5-H bond) is expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopropyl group are expected just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring's double bonds typically appear in the 1400-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrazole N-H | N-H stretch | 3100 - 3500 | Medium-Broad |

| Pyrazole C-H | C-H stretch | ~3100 | Medium-Weak |

| Cyclopropyl C-H | C-H stretch | 2850 - 3000 | Medium |

| Pyrazole Ring | C=N, C=C stretch | 1400 - 1600 | Medium-Strong |

| Cyclopropyl Ring | CH₂ deformation | ~1450 | Medium |

Note: Data is predicted based on analogous structures and standard IR correlation tables.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight 234.04 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 234. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. For the related isomer, 1-cyclopropyl-4-iodo-1H-pyrazole, the predicted m/z for the protonated molecule [M+H]⁺ is 234.97268. uni.lu Similar values would be expected for this compound.

Common fragmentation pathways could involve the loss of:

An iodine atom (I•), leading to a fragment at m/z 107.

The cyclopropyl group, leading to a fragment at m/z 193.

HCN from the pyrazole ring, a characteristic fragmentation for such heterocycles.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 234 | Molecular Ion |

| [M+H]⁺ | 235 | Protonated Molecular Ion |

| [M-I]⁺ | 107 | Loss of Iodine |

Note: Fragmentation is predicted based on common fragmentation rules and data from isomeric structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Currently, there are no published experimental UV-Vis absorption spectra specifically for this compound. This type of analysis would be valuable for understanding the electronic transitions within the molecule. Generally, pyrazole derivatives exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions of the heterocyclic ring. The substitution of a cyclopropyl group at the 3-position and an iodine atom at the 4-position would be expected to influence the position and intensity of these absorption maxima. For instance, the iodine atom, through its electron-donating and withdrawing effects, could cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

While direct experimental data is absent, computational methods such as Density Functional Theory (DFT) could be employed to predict the electronic spectrum of this compound. Such theoretical studies would provide insights into the likely wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

X-ray Crystallography for Solid-State Structure Determination

A definitive crystal structure for this compound, as determined by single-crystal X-ray diffraction, has not been reported in the surveyed literature. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For related compounds, such as 4-iodo-1H-pyrazole, crystallographic studies have been completed, revealing details about their packing motifs in the solid state. researchgate.netsigmaaldrich.com For instance, 4-iodo-1H-pyrazole is known to form catemeric chains through hydrogen bonding. researchgate.netsigmaaldrich.com Similarly, the crystal structure of other cyclopropyl-containing heterocyclic compounds, like 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, has been determined, providing information on the conformational preferences of the cyclopropyl group relative to the aromatic ring.

A theoretical prediction of the crystal structure of this compound could be undertaken using computational modeling techniques. These methods could provide a probable model of the solid-state packing and intramolecular geometry, which would await experimental verification.

Computational and Theoretical Investigations of 3 Cyclopropyl 4 Iodo 2h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to provide accurate predictions of molecular geometries, energies, and other electronic properties. For 3-cyclopropyl-4-iodo-2H-pyrazole, DFT calculations would provide fundamental insights into its behavior.

Electronic Structure and Geometry Optimization

The geometry of this compound would be optimized to find the lowest energy conformation. The pyrazole (B372694) ring is an aromatic, five-membered heterocycle. The cyclopropyl (B3062369) group at the 3-position and the iodine atom at the 4-position will influence the planarity and bond lengths of the pyrazole ring.

The cyclopropyl group, with its sp2-like character, can conjugate with the pyrazole ring, affecting the C3-C(cyclopropyl) bond length. The bulky iodine atom at the C4 position will likely cause some steric strain, potentially leading to minor distortions from a perfectly planar ring structure. The N-H bond of the pyrazole ring allows for tautomerism, and DFT calculations can predict the relative stabilities of the different tautomers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Disclaimer: These values are illustrative and based on typical data for substituted pyrazoles. Actual values would require specific DFT calculations for this molecule.

| Parameter | Predicted Value |

| Bond Length (C3-C4) | ~1.38 Å |

| Bond Length (C4-I) | ~2.10 Å |

| Bond Length (N1-N2) | ~1.35 Å |

| Bond Angle (C3-C4-I) | ~128° |

| Bond Angle (C(cyclopropyl)-C3-N2) | ~125° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Predictions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the pyrazole ring, with significant contributions from the C-I antibonding orbital. The electron-donating nature of the cyclopropyl group would raise the HOMO energy, while the electron-withdrawing and polarizable nature of the iodine atom would lower the LUMO energy. This would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Disclaimer: These values are illustrative and based on typical data for substituted pyrazoles. Actual values would require specific DFT calculations for this molecule.

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the most negative potential is expected to be located around the nitrogen atoms of the pyrazole ring, particularly the N2 atom, due to their lone pairs of electrons. The region around the hydrogen atom attached to the N1 nitrogen would exhibit a positive potential. A region of positive potential, known as a σ-hole, is anticipated on the iodine atom along the extension of the C-I bond. nih.govdocumentsdelivered.com This positive region makes the iodine atom a potential halogen bond donor. The cyclopropyl group would likely have a region of moderate negative potential associated with the pseudo-π character of its C-C bonds.

Aromaticity Indices and Ring Current Calculations

The aromaticity of the pyrazole ring in this compound can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Pyrazole itself is an aromatic compound. purkh.com

The substituents can modulate this aromaticity. The cyclopropyl group, through its ability to conjugate, may slightly enhance the aromaticity of the pyrazole ring. Conversely, the large and electronegative iodine atom could cause some electronic and steric perturbations that might slightly decrease the aromaticity compared to unsubstituted pyrazole. NICS calculations, which measure the magnetic shielding at the center of the ring, would likely yield a negative value, confirming the diatropic ring current characteristic of aromatic systems.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. acs.org By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the key interactions responsible for the crystal packing.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) Disclaimer: These values are illustrative and based on typical data for substituted pyrazoles. Actual values would require specific analysis for this molecule's crystal structure.

| Interaction Type | Predicted Contribution (%) |

| H···H | 35-45% |

| N···H/H···N | 15-25% |

| I···N/I···C | 10-20% |

| C···H/H···C | 10-15% |

Mechanistic Studies of Chemical Transformations and Reaction Pathways

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. This includes identifying transition states, calculating activation energies, and determining the most favorable reaction pathways.

A key reaction of interest would be the substitution of the iodine atom. The C-I bond is relatively weak and the iodine is a good leaving group, making the C4 position susceptible to various transformations like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. Theoretical studies could model the oxidative addition of a palladium catalyst to the C-I bond, which is the initial step in these catalytic cycles.

Furthermore, the mechanism of the synthesis of this compound itself could be investigated. For instance, the iodination of a 3-cyclopropyl-2H-pyrazole precursor could be modeled to understand the regioselectivity and the role of different iodinating agents and reaction conditions. nih.gov

Transition State Characterization and Energy Barrier Calculations

The reactivity of this compound in various chemical transformations is fundamentally governed by the energy of the transition states involved. Density Functional Theory (DFT) is a primary computational tool for locating and characterizing these high-energy structures and calculating the associated activation energy barriers.

Detailed research findings on analogous systems reveal that for reactions such as the isomerization of N-substituted pyrazoles, activation barriers can be substantial, often in the range of 50–70 kcal/mol. nih.gov Overcoming such high barriers typically requires significant energy input, such as high temperatures. nih.gov Computational studies, through kinetic analysis and DFT calculations, have been instrumental in confirming the feasibility of such transformations and providing insights into the reaction mechanisms at extreme conditions. nih.gov

Below is an illustrative data table for calculated activation energies in a model pyrazole transformation, showcasing the kind of data generated in such studies.

Table 1: Calculated Activation Energies for a Model Pyrazole Isomerization

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Initial Isomerization | 56.0 |

| Second Isomerization Step | 62.5 |

| Final Rearrangement | 51.2 |

Note: This data is for a model N-substituted pyrazole system and serves as an example of typical energy barriers. nih.gov

Computational Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The utility of this compound as a synthetic intermediate is most prominent in palladium-catalyzed cross-coupling reactions. The intricate mechanisms of these catalytic cycles are often challenging to probe experimentally due to the transient nature of the intermediates. Computational chemistry, particularly DFT, has become indispensable for a detailed understanding of these processes. uab.catresearchgate.net

A typical catalytic cycle for a Suzuki-Miyaura reaction involving an aryl halide like this compound begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uab.catchemrxiv.org

Computational studies on similar systems have provided significant insights:

Oxidative Addition: The energy barrier for this step is influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium. For 4-iodopyrazoles, the C-I bond is relatively weak, facilitating this step.

Transmetalation: This step can proceed through different pathways, and its mechanism is often debated. DFT calculations help in discerning the most favorable pathway, for example, by evaluating the role of the base and the formation of 'ate' complexes. researchgate.net

Reductive Elimination: This final step leads to the formation of the C-C bond. The geometry of the diorganopalladium(II) intermediate is crucial, and computational models can predict the steric and electronic factors that promote this step.

The presence of the unprotected N-H group in the pyrazole ring can complicate the catalytic cycle by coordinating to the palladium center, potentially leading to catalyst inhibition. Theoretical investigations have been used to study the formation of such off-cycle palladium complexes and to devise strategies to mitigate their impact. nih.gov

Table 2: Key Intermediates in a Model Suzuki-Miyaura Catalytic Cycle

| Intermediate | Description |

|---|---|

| Pd(0)L2 | Active catalyst |

| [Ar-Pd(II)-I]L2 | Oxidative addition complex |

| [Ar-Pd(II)-Ar']L2 | Complex after transmetalation |

Note: Ar represents the pyrazole moiety and Ar' the coupling partner. L represents a phosphine ligand.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Structural Dynamics

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can reveal important information about its conformational flexibility and intermolecular interactions. nih.goveurasianjournals.com

The cyclopropyl group, while sterically demanding, is not static. MD simulations can explore the rotational freedom around the single bond connecting it to the pyrazole ring. This is crucial for understanding how the molecule interacts with other molecules, such as in a solvent or at the active site of an enzyme. Studies on analogous cyclopropyl ketones have shown that specific conformations, such as s-cis or s-trans, can be energetically preferred. uwlax.edu

In the context of drug design, where pyrazole derivatives are often investigated as enzyme inhibitors, MD simulations are used to:

Assess the stability of the ligand-protein complex over time. nih.gov

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Explore the conformational changes in both the ligand and the protein upon binding.

The results from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of the stability and flexibility of the system. nih.gov

Table 3: Conformational Analysis of a Model Cyclopropyl Ketone

| Conformation | Torsion Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| s-cis | 180 | 0.0 |

| s-trans | 0 | 2.5 |

Note: This data is for cyclopropyl methyl ketone and illustrates the energy differences between conformations. uwlax.edu

Prediction of Spectroscopic Properties from Theoretical Models (e.g., NMR chemical shifts, IR frequencies)